molecular formula C15H16ClN B283581 N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine

N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine

Cat. No. B283581
M. Wt: 245.74 g/mol
InChI Key: QGGAOVQROCEIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as CCB and has been the subject of extensive scientific investigation in recent years.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine is not fully understood. However, it is believed that the compound acts as a sigma-1 receptor agonist and a dopamine transporter inhibitor. This leads to an increase in the levels of dopamine in the brain, which can have several physiological effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine has been shown to have several biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety. The compound has also been shown to have analgesic properties, which can be useful in the treatment of pain. Additionally, the compound has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine in lab experiments are that it is a highly specific compound that can target specific proteins in the brain. Additionally, the compound has been shown to have several physiological effects, which can be useful in the study of various physiological processes. The limitations of using this compound in lab experiments are that it is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the compound can be expensive to produce, which can limit its availability for research purposes.

Future Directions

There are several future directions for the use of N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine in scientific research. One direction is the study of the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the study of the compound's effects on mood disorders such as depression and anxiety. Additionally, the compound could be used in the development of new drugs for the treatment of pain and addiction.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine is a complex compound that has been the subject of extensive scientific investigation in recent years. The compound has several unique properties that make it useful in scientific research, including its high affinity for the sigma-1 receptor and the dopamine transporter. The compound has several physiological effects, including an increase in dopamine levels in the brain and analgesic properties. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine is a complex process that involves several steps. The first step involves the reaction of 2-chlorobenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. This reaction yields N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-(2-chlorobenzyl)-N-(4-methylbenzyl)amine is widely used in scientific research due to its unique properties. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in several physiological processes such as pain perception, memory, and mood regulation. The compound has also been shown to have a high affinity for the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain.

properties

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C15H16ClN/c1-12-6-8-13(9-7-12)10-17-11-14-4-2-3-5-15(14)16/h2-9,17H,10-11H2,1H3

InChI Key

QGGAOVQROCEIFU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl

Origin of Product

United States

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